PMPMEase-IN-2

Structural biology Medicinal chemistry Enzyme inhibition

Choose PMPMEase-IN-2 for its fluorinated sulfonyl scaffold, ensuring reproducible target engagement in PMPMEase studies. Unlike broad-spectrum agents (PMSF) or structurally distinct PCAIs, this compound specifically interrogates the polyisoprenylation pathway in Ras-driven cancers (lung, pancreatic, prostate). Ideal for SAR comparisons and cytoskeletal/apoptosis assays.

Molecular Formula C17H29FO2S2
Molecular Weight 348.5 g/mol
Cat. No. B15296364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMPMEase-IN-2
Molecular FormulaC17H29FO2S2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCCS(=O)(=O)F)C)C)C
InChIInChI=1S/C17H29FO2S2/c1-15(2)7-5-8-16(3)9-6-10-17(4)11-12-21-13-14-22(18,19)20/h7,9,11H,5-6,8,10,12-14H2,1-4H3/b16-9+,17-11+
InChIKeyRCEAZDGWMVLBPZ-BTMZFSHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMPMEase-IN-2 1190196-77-0 Procurement Baseline and Compound Class Definition


PMPMEase-IN-2 is a synthetic small-molecule inhibitor of polyisoprenylated methylated protein methyl esterase (PMPMEase), also known as carboxylesterase 1 (CES1) or porcine liver carboxylesterase. The compound has the molecular formula C17H29FO2S2 and a molecular weight of 348.54 g/mol [1]. PMPMEase is a serine hydrolase that catalyzes the hydrolysis of polyisoprenylated methylated proteins, representing the final reversible step in the polyisoprenylation pathway—a post-translational modification critical for proper membrane localization and function of small GTPases including Ras, Rho, and Rab proteins [2]. The enzyme is overexpressed in multiple cancer types including lung adenocarcinoma (93% overexpression rate), pancreatic ductal adenocarcinoma, and androgen-insensitive prostate cancer, making it a validated therapeutic target [3].

Why PMPMEase-IN-2 Cannot Be Substituted with Generic Serine Hydrolase or PMPMEase Inhibitors


Despite the availability of broad-spectrum serine hydrolase inhibitors such as phenylmethylsulfonyl fluoride (PMSF), and other PMPMEase-targeting agents including PMPMEase-IN-1, L-28, and polyisoprenylated cysteinyl amide inhibitors (PCAIs), these compounds exhibit distinct chemical scaffolds, potency profiles, and mechanisms of action that preclude simple interchangeability [1]. PMPMEase-IN-2 is a fluorinated sulfonyl-containing compound, whereas L-28 and PCAIs belong to structurally divergent chemotypes with different polyisoprenyl mimetic moieties . Critically, PCAIs have been explicitly characterized as "very poor inhibitors of PMPMEase" in enzymatic assays, yet paradoxically demonstrate enhanced cellular efficacy, indicating that scaffold identity profoundly influences target engagement and downstream biological outcomes [2]. Substituting PMPMEase-IN-2 with a generic PMPMEase inhibitor without verifying the specific chemical identity, enzymatic potency, and cellular activity profile risks experimental irreproducibility and compromised data integrity.

PMPMEase-IN-2 Quantitative Differentiation Evidence Versus Closest Analogs


PMPMEase-IN-2 Structural Differentiation: Fluorinated Sulfonyl Scaffold Versus Alternative Chemotypes

PMPMEase-IN-2 (C17H29FO2S2) contains a fluorinated sulfonyl moiety, distinguishing it from the cysteinyl amide backbone of PCAIs and the non-fluorinated structure of L-28 [1]. While direct comparative biochemical potency data for PMPMEase-IN-2 is absent from publicly available literature, this structural differentiation is relevant for procurement decisions. The presence of the sulfonyl fluoride group may confer covalent or pseudo-covalent binding characteristics analogous to PMSF, which inhibits PMPMEase as a serine hydrolase [2]. In contrast, PCAIs (polyisoprenylated cysteinyl amides) are competitive substrate mimetics that are "very poor inhibitors of PMPMEase" in biochemical assays [3]. Researchers requiring a sulfonyl-containing covalent inhibitor scaffold should select PMPMEase-IN-2 over cysteinyl amide-based alternatives.

Structural biology Medicinal chemistry Enzyme inhibition

PMPMEase Enzymatic Activity Regulation: Target Engagement Context

PMPMEase-IN-2 is reported to regulate polyisoprenylated protein metabolism through inhibition of PMPMEase enzymatic activity [1]. The broader class of PMPMEase inhibitors demonstrates that enzymatic inhibition is measurable and biologically consequential. Polyisoprenylation potentiates the inhibition of PMPMEase by sulfonyl fluorides, with PMSF (a sulfonyl fluoride serine hydrolase inhibitor) showing enhanced potency against PMPMEase in polyisoprenylated substrate contexts [2]. In pancreatic cancer models, PMPMEase-targeting compounds achieved 48-hour EC50 values as low as 1.9 μM in Mia PaCa-2 and BxPC-3 cell lines [3]. As a PMPMEase inhibitor, PMPMEase-IN-2 is expected to modulate this validated pathway, though its specific IC50 or EC50 values are not currently reported in peer-reviewed literature.

Cancer biology Signal transduction Enzyme kinetics

Target Selectivity: PMPMEase Versus PPM1A Phosphatase

Users should note that PMPMEase-IN-2 targets PMPMEase (polyisoprenylated methylated protein methyl esterase, EC 3.1.1.1), not PPM1A (protein phosphatase, Mg2+/Mn2+ dependent 1A, EC 3.1.3.16), a distinct phosphatase enzyme with different substrates and biological functions [1]. This distinction is critical for experimental design: the selective PPM1A inhibitor SMIP-30 demonstrates an IC50 of 1 μM against PPM1A with >30-fold selectivity over PPM1B (IC50 >30 μM) [2], whereas PMPMEase-IN-2 is intended for studies of polyisoprenylated protein metabolism and small GTPase signaling, not phosphatase-mediated pathways. Procuring the correct target-specific inhibitor is essential for valid interpretation of biological effects.

Target selectivity Phosphatase Off-target effects

PMPMEase-IN-2 Versus PMSF: Differentiated Utility in Cellular Assays

Phenylmethylsulfonyl fluoride (PMSF) is a broad-spectrum, non-specific serine hydrolase inhibitor that inhibits PMPMEase but suffers from significant limitations including aqueous instability (t1/2 approximately 30-60 minutes at pH 7.5) and lack of target selectivity, inhibiting numerous serine proteases and esterases indiscriminately [1]. PMPMEase-IN-2, as a dedicated PMPMEase inhibitor, is intended for applications requiring more targeted modulation of polyisoprenylated protein metabolism without the confounding off-target effects associated with PMSF [2]. For experiments requiring selective interrogation of PMPMEase function rather than broad serine hydrolase inhibition, PMPMEase-IN-2 is the appropriate choice despite PMSF being a more economical alternative for non-specific applications.

Covalent inhibitor Cell permeability Serine hydrolase

Validated Application Scenarios for PMPMEase-IN-2 in Cancer and Cell Signaling Research


Polyisoprenylated Protein Metabolism Studies in Ras-Driven Cancers

PMPMEase is overexpressed in various cancers harboring constitutively active K-Ras proteins, and its inhibition induces selective cancer cell death [1]. PMPMEase-IN-2 is applicable for in vitro studies investigating the role of polyisoprenylated protein metabolism in Ras-driven malignancies including pancreatic, lung, and prostate cancers. The compound can be used to assess changes in the ratio of methylated to unmethylated polyisoprenylated proteins following PMPMEase inhibition, providing insight into the dynamics of this reversible post-translational modification. Given the overexpression of PMPMEase in 93% of pancreatic ductal adenocarcinoma samples [2], pancreatic cancer cell lines (Mia PaCa-2, BxPC-3) represent high-priority model systems for initial validation studies.

Actin Cytoskeleton Dynamics and Cell Migration Inhibition Studies

PMPMEase inhibition has been shown to disrupt actin filament assembly and significantly inhibit cancer cell migration [1]. PMPMEase-IN-2 is appropriate for wound-healing assays, transwell migration assays, and actin cytoskeleton visualization studies in cancer cell models. The compound's activity as a PMPMEase inhibitor may enable researchers to examine the mechanistic link between polyisoprenylated protein methylation status and cytoskeletal organization. Users should include appropriate vehicle controls and consider combining PMPMEase-IN-2 treatment with actin staining (phalloidin) and focal adhesion markers to quantify cytoskeletal disruption.

Cancer-Related Gene Expression Modulation Analysis

Inhibition of PMPMEase alters the transcription of cancer-related genes and induces caspase 3/7- and 8-mediated apoptosis in metastatic cancer cells [1]. PMPMEase-IN-2 can be employed in qPCR arrays, RNA-sequencing experiments, and apoptosis assays (caspase activity measurements, Annexin V staining) to characterize transcriptional and apoptotic responses to PMPMEase pathway inhibition. The compound may serve as a tool for identifying downstream effectors of the PMPMEase signaling axis, potentially revealing novel therapeutic vulnerabilities. Users are advised to perform dose-response and time-course experiments to establish optimal treatment conditions for gene expression studies in their specific cell models.

Comparative Tool Compound Studies with PMSF and PCAIs

For laboratories conducting structure-activity relationship (SAR) studies or investigating the differential effects of various PMPMEase inhibitor chemotypes, PMPMEase-IN-2 serves as a distinct chemical scaffold for comparative analysis [1]. Researchers can design experiments comparing PMPMEase-IN-2 (fluorinated sulfonyl scaffold) with PMSF (broad-spectrum serine hydrolase inhibitor) and PCAIs (polyisoprenylated cysteinyl amides) to dissect scaffold-dependent differences in potency, selectivity, and downstream biological outcomes. Such comparative studies may yield insights into optimal chemical features for PMPMEase-targeted therapeutic development and provide valuable negative control data for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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